molecular formula C21H16Cl2N2O3S B11667096 Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11667096
M. Wt: 447.3 g/mol
InChI Key: WANAIJOJYBSEAT-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyano group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a combination of aldehydes, amines, and ketones under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.

    Attachment of the Dichlorophenyl Group:

    Formation of the Benzyl Ester: The final step involves the esterification of the compound with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogenating agents or nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate: shares similarities with other pyridine derivatives and compounds containing cyano and dichlorophenyl groups.

    Pyridine Derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Cyano Compounds: Compounds with cyano groups are known for their ability to participate in nucleophilic addition and substitution reactions.

    Dichlorophenyl Compounds: These compounds are often studied for their potential therapeutic applications due to their ability to interact with biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16Cl2N2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

benzyl 2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C21H16Cl2N2O3S/c22-14-6-7-15(18(23)8-14)16-9-19(26)25-21(17(16)10-24)29-12-20(27)28-11-13-4-2-1-3-5-13/h1-8,16H,9,11-12H2,(H,25,26)

InChI Key

WANAIJOJYBSEAT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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